5-Methyl-2-mercaptobenzothiazole
Overview
Description
5-Methyl-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C8H7NS2. It is a derivative of 2-mercaptobenzothiazole, which is widely used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator. This compound is known for its unique chemical properties and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-mercaptobenzothiazole typically involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the benzothiazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the high-temperature reaction of aniline, carbon disulfide, and sulfur. The reaction mixture is then purified through various techniques, including recrystallization and distillation, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-mercaptobenzothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Various substitution reactions can occur at the benzothiazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiols, and substituted benzothiazole derivatives. These products have significant applications in various fields, including materials science and pharmaceuticals .
Scientific Research Applications
5-Methyl-2-mercaptobenzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-mercaptobenzothiazole involves its interaction with various molecular targets and pathways. It acts as an inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase and monoamine oxidase. These interactions lead to the modulation of biochemical pathways, resulting in its antimicrobial, antifungal, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-2-mercaptobenzothiazole include:
- 2-Mercaptobenzothiazole
- 2-Methylbenzothiazole
- 2-Aminobenzothiazole
Uniqueness
This compound is unique due to the presence of the methyl group at the 5-position, which enhances its chemical reactivity and biological activity compared to its analogs. This structural modification allows for more diverse applications and improved efficacy in various fields .
Properties
IUPAC Name |
5-methyl-3H-1,3-benzothiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUPWKUQLPLKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437991 | |
Record name | 5-methyl-2-mercaptobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21303-50-4 | |
Record name | 5-methyl-2-mercaptobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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